molecular formula C9H9F3 B1354914 1-Ethyl-3-(trifluoromethyl)benzene CAS No. 27190-70-1

1-Ethyl-3-(trifluoromethyl)benzene

Cat. No. B1354914
CAS RN: 27190-70-1
M. Wt: 174.16 g/mol
InChI Key: CKQINTYJQOUAOQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H9F3 . It is a derivative of benzene, where one hydrogen atom is replaced by an ethyl group and another hydrogen atom is replaced by a trifluoromethyl group .


Synthesis Analysis

The synthesis of trifluoromethyl ethers, which includes compounds like this compound, has been a subject of research . One method involves the oxidative desulfurization-fluorination . Another method involves the preparation from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an ethyl group and a trifluoromethyl group attached to it . The exact 3D structure can be computed using computational chemistry methods .

Scientific Research Applications

Ionic Liquid Applications

  • Separation of Aromatic Hydrocarbons from Alkanes : Research by Arce et al. (2007) and (2008) demonstrated that ionic liquids like 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide can selectively remove benzene from mixtures with hexane. This suggests potential uses in liquid extraction processes for the removal of aromatic compounds from mixtures with alkanes (Arce et al., 2007); (Arce et al., 2008).

  • Phase Equilibria in Ionic Liquid-Aromatic Compound Mixtures : Blesic et al. (2009) studied the phase behavior of mixtures of ionic liquids with benzene or its derivatives, providing insights into the solid-liquid and liquid-liquid phase diagrams of these mixtures. This research is significant for understanding the interactions and potential applications in chemical processes involving ionic liquids and aromatic compounds (Blesic et al., 2009).

Catalysis and Synthesis

  • Catalysis in Organic Reactions : Mejía and Togni (2012) explored the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of various aromatic compounds. This research opens up avenues for synthesizing fluorinated aromatic compounds, which are important in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).

  • Synthesis of Metal-Containing Heterocycles : Lindner et al. (1994) discussed the synthesis of metal-containing heterocycles, an important area in organometallic chemistry. Their work involved reactions with derivatives of 1-ethyl-3-(trifluoromethyl)benzene, demonstrating its utility in synthesizing complex organometallic compounds (Lindner et al., 1994).

  • Alkoxycarbonylation of Alkenes : Dong et al. (2017) presented a study on palladium-catalyzed alkoxycarbonylation of alkenes, a key process in industrial homogeneous catalysis. While not directly involving this compound, this research highlights the broader context of aromatic compound utilization in advanced catalytic systems (Dong et al., 2017).

Materials Science

  • Polymorphism in Van der Waals Host Molecules : Bhattacharya and Saha (2013) explored the polymorphism of van der Waals host molecules, including derivatives of this compound. Their work is relevant in materials science, particularly in the study of crystal structures and their transformations (Bhattacharya & Saha, 2013)

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its trifluoromethyl group, which is known to influence the reactivity and stability of organic molecules. This compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The trifluoromethyl group can enhance the binding affinity of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression profiles and metabolic fluxes within the cell. Additionally, this compound can affect the integrity of cellular membranes, potentially leading to changes in membrane fluidity and permeability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. The trifluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity of the compound. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to determine the appropriate dosage range to avoid toxicity while achieving the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The compound can also influence metabolic fluxes by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and adipose tissue. This can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound can influence its activity and function within the cell .

properties

IUPAC Name

1-ethyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQINTYJQOUAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565552
Record name 1-Ethyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27190-70-1
Record name 1-Ethyl-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27190-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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